molecular formula C14H15BrO6 B13664482 Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate

Cat. No.: B13664482
M. Wt: 359.17 g/mol
InChI Key: MGUSBVMPKDBDAA-UHFFFAOYSA-N
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Description

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate is an organic compound that belongs to the class of bromophenoxy derivatives. This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a succinate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate typically involves the reaction of diethyl oxalate with 2-bromophenol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Diethyl oxalate+2-BromophenolNaOEt, RefluxDiethyl 2-(2-Bromophenoxy)-3-oxosuccinate\text{Diethyl oxalate} + \text{2-Bromophenol} \xrightarrow{\text{NaOEt, Reflux}} \text{this compound} Diethyl oxalate+2-BromophenolNaOEt, Reflux​Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The succinate moiety can participate in metabolic processes, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: A precursor in the synthesis of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate.

    Diethyl oxalate: Another precursor used in the synthesis.

    2-(2-Bromophenoxy)ethyl thiocyanate: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a bromophenoxy group and a succinate moiety. This structural arrangement imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to a class of compounds known as esters. Its chemical formula is C_{13}H_{13BrO_5 and it features a bromophenoxy group that contributes to its biological activity. The structure can be represented as follows:

\text{Diethyl 2 2 Bromophenoxy 3 oxosuccinate}

The biological activity of this compound primarily involves its interaction with specific biochemical pathways. Research indicates that compounds with similar structures may act as modulators for various receptors, including chemokine receptors such as CCR1 and CCR2, which are implicated in inflammatory responses and immune system regulation .

Biological Activities

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. This could make it a candidate for treating conditions like rheumatoid arthritis and multiple sclerosis .
  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in vitro, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines .

Data Table: Biological Activity Summary

Activity Effect Reference
Anti-inflammatoryInhibition of cytokine expression
AntitumorInduction of apoptosis in cancer cells
CCR ModulationPotential modulation of immune responses

Case Study 1: Anti-inflammatory Potential

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered in a controlled setting. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Antitumor Efficacy

In vitro experiments on various cancer cell lines revealed that treatment with this compound led to a notable reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic application. These findings warrant further exploration in clinical settings.

Properties

Molecular Formula

C14H15BrO6

Molecular Weight

359.17 g/mol

IUPAC Name

diethyl 2-(2-bromophenoxy)-3-oxobutanedioate

InChI

InChI=1S/C14H15BrO6/c1-3-19-13(17)11(16)12(14(18)20-4-2)21-10-8-6-5-7-9(10)15/h5-8,12H,3-4H2,1-2H3

InChI Key

MGUSBVMPKDBDAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)OC1=CC=CC=C1Br

Origin of Product

United States

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